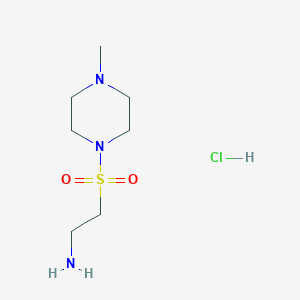
4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy, bromo, and fluoro groups. The unique combination of these substituents imparts distinct chemical properties, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and benzyl alcohol.
Formation of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with 4-bromo-2-fluoroaniline in the presence of a base such as potassium carbonate.
Bromination: The resulting intermediate undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position on the phenyl ring.
Boronic Acid Formation: Finally, the boronic acid group is introduced through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse functionalized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors . The molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Lacks the additional substituents, making it less versatile in certain applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a benzyloxy group, which can affect its reactivity and binding properties.
4-(Trifluoromethyl)phenylboronic Acid: The trifluoromethyl group imparts different electronic properties, influencing its reactivity in coupling reactions.
The unique combination of benzyloxy, bromo, and fluoro substituents in this compound provides distinct chemical properties that are advantageous in various synthetic and research applications.
Properties
IUPAC Name |
(5-bromo-2-fluoro-4-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrFO3/c15-11-6-10(14(17)18)12(16)7-13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABIXXCWUOZODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OCC2=CC=CC=C2)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[4-(2-Cyanophenyl)phenyl]methyl}boronic acid](/img/structure/B7952521.png)
![[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B7952531.png)

![[6-(5-Propyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid](/img/structure/B7952543.png)

![{4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7952551.png)
![[3-(Diethylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7952565.png)
![{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7952573.png)
![[3-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7952575.png)
![[3-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7952581.png)



![Ethyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate](/img/structure/B7952619.png)
